REACTION_CXSMILES
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[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([Cl:10])=[CH:5][C:3]=1N.[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[Cl:18].N(OC(C)(C)C)=O>>[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([Cl:10])=[CH:5][C:3]=1[C:16]1[CH:17]=[C:12]([Cl:11])[C:13]([Cl:18])=[CH:14][CH:15]=1
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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ClC1=C(N)C=C(C(=C1)Cl)Cl
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Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)Cl
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Name
|
|
Quantity
|
28.2 mL
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Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at ambient temperature for 12 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux behind a safety shield for 90 min
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Duration
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90 min
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Type
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CUSTOM
|
Details
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The excess 1,2-dichlorobenzene was removed in vacuo
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Type
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ADDITION
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Details
|
the residue containing the product
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Type
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FILTRATION
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Details
|
was purified by filtration through silica gel following the method of E
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Type
|
CUSTOM
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Details
|
Coward, Aldrichimica Acta, 1988, 21(4), 106-107, to give
|
Type
|
CUSTOM
|
Details
|
after crystallization from ethanol the title product (3 g, 9.3%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)C1=CC=C(C(=C1)Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |